2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features both pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate thiazole and pyrrole derivatives. One common method involves the reaction of 2,5-dimethylthiazole with a pyrrole derivative under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiazole: Shares the thiazole ring but lacks the pyrrole moiety.
1-(5-Methylthiazol-2-yl)pyrrole: Similar structure but different substitution pattern.
Thiazole derivatives: Various thiazole-based compounds with different functional groups.
Uniqueness
2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of thiazole and pyrrole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2,5-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-10(6-14)9(3)13(7)11-12-5-8(2)15-11/h4-6H,1-3H3 |
InChI Key |
HSXUROVRFQQGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=C(S2)C)C)C=O |
Origin of Product |
United States |
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